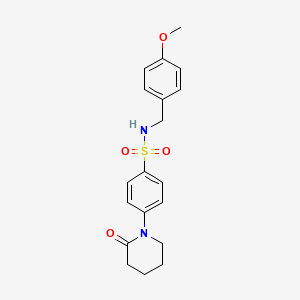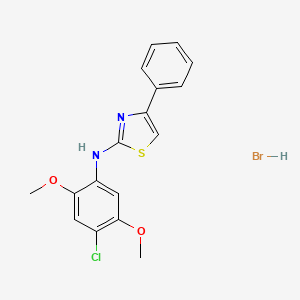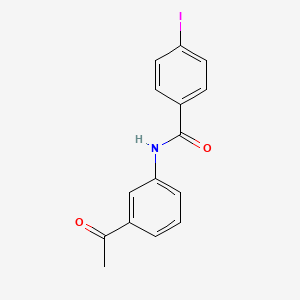![molecular formula C15H16ClNO2 B4958204 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine, also known as CMF, is a synthetic compound that has been extensively studied for its potential use as an antitumor agent. The compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Mecanismo De Acción
The exact mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine is not fully understood. However, it is believed that 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine works by inhibiting the activity of certain enzymes that are involved in DNA synthesis and cell division. This leads to the inhibition of tumor cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and cell division, as mentioned earlier. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to inhibit the activity of certain proteins involved in angiogenesis, or the formation of new blood vessels. This is important because tumors require a blood supply in order to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that it has been extensively studied and its synthesis method has been optimized. This allows for the reproducible production of high-quality 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. However, one limitation of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. One area of research could be to further investigate its mechanism of action. This could lead to the development of more effective antitumor agents. Another area of research could be to investigate the use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in combination with other drugs to enhance its antitumor effects. Additionally, research could be done to investigate the potential use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in other diseases, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium methoxide. The resulting product is then reacted with morpholine in the presence of hydrochloric acid to yield 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. The synthesis method has been optimized over the years to improve the yield and purity of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine.
Propiedades
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGYGDPKZBCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(2-Chlorophenyl)furan-2-yl]methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)

![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)